![molecular formula C16H31OPSi2 B15159964 [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane CAS No. 679406-54-3](/img/structure/B15159964.png)
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is a unique organophosphorus compound It features a phosphane core bonded to a bis(trimethylsilyl)methyl group and a (2-methoxy-3-methylphenyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane typically involves the reaction of a phosphane precursor with bis(trimethylsilyl)methyl and (2-methoxy-3-methylphenyl)methyl reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups or the methoxy-methylphenyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications in biology are less documented.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane exerts its effects involves interactions with various molecular targets. The phosphane group can act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric protection, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Bis(trimethylsilyl)]selenide: Similar in structure but contains selenium instead of phosphorus.
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is unique due to the combination of its phosphane core with both trimethylsilyl and methoxy-methylphenyl groups. This unique structure imparts specific reactivity and stability characteristics, making it valuable in specialized applications.
Propriétés
Numéro CAS |
679406-54-3 |
|---|---|
Formule moléculaire |
C16H31OPSi2 |
Poids moléculaire |
326.56 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-[(2-methoxy-3-methylphenyl)methyl]phosphane |
InChI |
InChI=1S/C16H31OPSi2/c1-13-10-9-11-14(15(13)17-2)12-18-16(19(3,4)5)20(6,7)8/h9-11,16,18H,12H2,1-8H3 |
Clé InChI |
YFHLIPPTVGJCMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CPC([Si](C)(C)C)[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


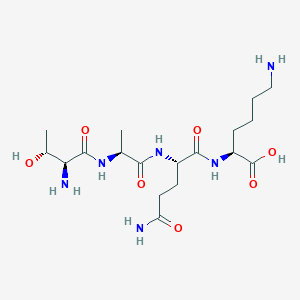
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
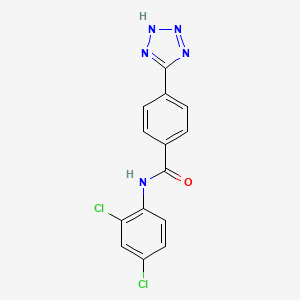
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)

![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
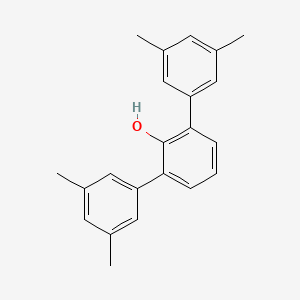
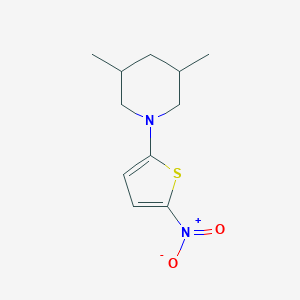
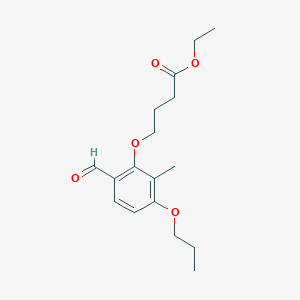
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
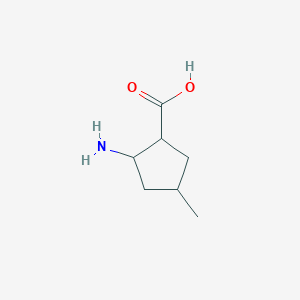

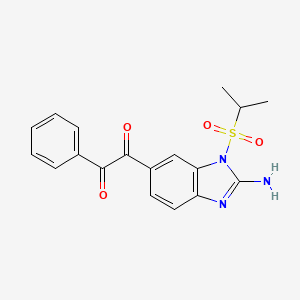
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
